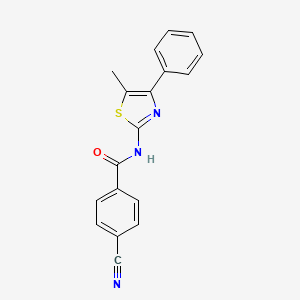
4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H13N3OS and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity : A study by Ravinaik et al. (2021) explored the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer.
Antimicrobial Properties : Bikobo et al. (2017) synthesized thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, and tested them for antimicrobial activity. The results indicated potent antibacterial activity, particularly against Gram-positive strains (Bikobo et al., 2017).
Adenosine Receptor Affinity : Inamdar et al. (2013) investigated a series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues for their potency as adenosine receptor ligands. The study found certain compounds with low nanomolar affinity for all four adenosine receptor subtypes (Inamdar et al., 2013).
Stabilized Phosphonium Ylides : Smolii et al. (2001) researched the synthesis of stabilized phosphonium ylides containing the cyano group and the 5-acylamino-4-phenyl-2-thiazolyl fragment. These compounds showed potential for various chemical applications (Smolii et al., 2001).
Antifungal Agents : Narayana et al. (2004) synthesized derivatives like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and evaluated their antifungal activity. Some of the synthesized molecules were more effective than reference drugs against pathogenic strains (Narayana et al., 2004).
Alkaline Phosphatase Inhibitors : Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated their inhibitory effects on alkaline phosphatase, identifying potent inhibitors relative to the standard used. The study combined kinetic and computational approaches for a deeper understanding (Abbasi et al., 2019).
Antihyperglycemic Agents : Nomura et al. (1999) prepared 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in search of new antidiabetic agents. One such derivative, KRP-297, was identified as a potential drug for treating diabetes mellitus (Nomura et al., 1999).
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is the insect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.
Mode of Action
The compound interacts with its target, the insect RyR, possibly acting as an activator . This interaction could lead to changes in calcium ion flow, disrupting normal cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disrupted calcium signaling, leading to impaired muscle contraction and potentially other effects depending on the specific cells affected .
Properties
IUPAC Name |
4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-16(14-5-3-2-4-6-14)20-18(23-12)21-17(22)15-9-7-13(11-19)8-10-15/h2-10H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRIDUXDNXJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
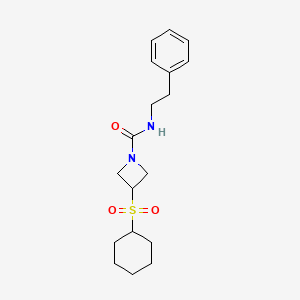
![N-[1-[1-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2400937.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)
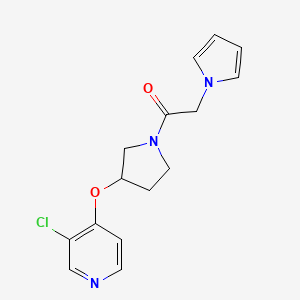
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)
![Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2400947.png)
![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)
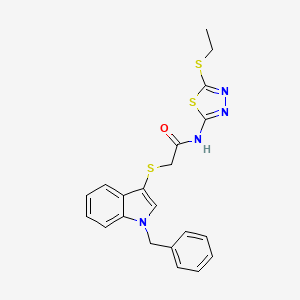
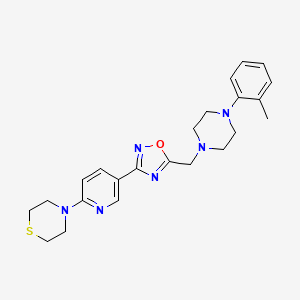
![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)

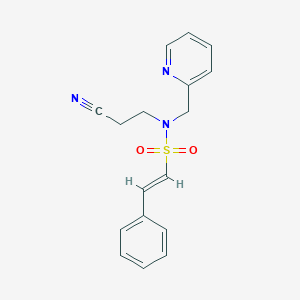
![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)
